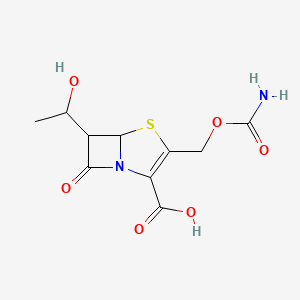
Pyrimidine, 4-(chloromethyl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-(chloromethyl)-5-nitro- is an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins. The presence of the chloromethyl and nitro groups in the 4 and 5 positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(chloromethyl)-5-nitro- typically involves multi-step reactions starting from commercially available pyrimidine derivatives. One common method includes the chloromethylation of pyrimidine at the 4-position followed by nitration at the 5-position. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Pyrimidine, 4-(chloromethyl)-5-nitro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), catalysts (base or acid catalysts).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (water, acetic acid).
Major Products:
Substitution: Amino, thio, or alkoxy derivatives of pyrimidine.
Reduction: 4-(chloromethyl)-5-aminopyrimidine.
Oxidation: 4-(formyl)-5-nitropyrimidine or 4-(carboxyl)-5-nitropyrimidine.
科学研究应用
Pyrimidine, 4-(chloromethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of nucleotides and nucleosides analogs.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of Pyrimidine, 4-(chloromethyl)-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrrolidine derivatives: Compounds with a five-membered ring structure that exhibit different pharmacological properties.
4,5-Disubstituted Pyrimidines: Compounds with various substituents at the 4 and 5 positions, showing diverse chemical reactivity and biological activities
Uniqueness: Pyrimidine, 4-(chloromethyl)-5-nitro- is unique due to the presence of both chloromethyl and nitro groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C5H4ClN3O2 |
|---|---|
分子量 |
173.56 g/mol |
IUPAC 名称 |
4-(chloromethyl)-5-nitropyrimidine |
InChI |
InChI=1S/C5H4ClN3O2/c6-1-4-5(9(10)11)2-7-3-8-4/h2-3H,1H2 |
InChI 键 |
SMCIWFZNHCODJW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC=N1)CCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14792872.png)

![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)



![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)


![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

